molecular formula C24H20ClN3O5S B2392280 Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-53-3

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2392280
M. Wt: 497.95
InChI Key: DGNBVGVYIIBFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20ClN3O5S and its molecular weight is 497.95. The purity is usually 95%.
The exact mass of the compound Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound falls within the family of heterocyclic compounds, which are of significant interest in the development of new pharmaceuticals, agrochemicals, and materials. Research has explored the synthesis of various heterocycles utilizing related compounds as precursors, which implies potential applications for Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in similar syntheses. For instance, the synthesis and reactions of new thieno[2,3-d]pyrimidines and related compounds have been investigated, demonstrating the versatility of thieno[3,4-d]pyridazine derivatives in generating a wide range of heterocyclic frameworks with potential biological activities (Moneam, 2005; Moneam, 2005).

Antimicrobial and Antifungal Activities

Compounds within the thieno[3,4-d]pyridazine class have been evaluated for their antimicrobial and antifungal activities, suggesting a research pathway for Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. Studies show that derivatives of related compounds exhibit significant antimicrobial properties, which could lead to the development of new therapeutic agents (Patel, Mistry, & Desai, 2009).

Potential in Anticancer Research

The synthesis of novel heterocycles using thiophene incorporated thioureido substituents, related to the core structure of the compound , has shown promising results in anticancer activity screening. This suggests potential applications in the synthesis of anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Structural and Synthetic Studies

Research on the synthesis and crystal structure of related compounds provides insight into the potential applications of Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in structural chemistry and material science. The detailed structural analysis aids in understanding the reactivity and properties of these compounds (Xiao-lon, 2015).

properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-3-32-24(31)21-18-13-34-22(26-19(29)12-33-17-10-6-15(25)7-11-17)20(18)23(30)28(27-21)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNBVGVYIIBFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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